molecular formula C9H14N2O2 B3058537 5-pentyl-1H-pyrazole-3-carboxylic acid CAS No. 89967-38-4

5-pentyl-1H-pyrazole-3-carboxylic acid

Cat. No. B3058537
CAS RN: 89967-38-4
M. Wt: 182.22 g/mol
InChI Key: ZHDMNUKZNCXRJD-UHFFFAOYSA-N
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Description

5-pentyl-1H-pyrazole-3-carboxylic acid is a chemical compound with the CAS Number: 89967-38-4 . It has a molecular weight of 182.22 . The compound is stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms and three carbon © atoms .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, pyrazoles in general are known to be used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 182.22 .

Scientific Research Applications

Functionalization and Synthetic Applications

  • Synthesis of Carboxamide and Imidazo Derivatives : 1H-pyrazole-3-carboxylic acid derivatives, including 5-pentyl-1H-pyrazole-3-carboxylic acid, have been utilized in the synthesis of carboxamides and imidazo[4,5-b] pyridine derivatives. These compounds are synthesized using acid chlorides and diamines, showing potential for diverse chemical applications (Yıldırım, Kandemirli, & Demir, 2005).

  • Antibacterial Activity of Derivatives : Derivatives of 1H-pyrazole-3-carboxylic acid have demonstrated antibacterial activities. Synthesized compounds were effective against various bacteria, including Bacillus cereus and Staphylococcus aureus. This suggests potential applications in developing new antibacterial agents (Akbas, Berber, Şener, & Hasanov, 2005).

  • Metal Complex Catalysis and Medicinal Chemistry : Novel ligands based on 1H-pyrazole-3-carboxylic acids, including the 5-pentyl variant, are used to create polychelated ligands. These ligands have applications in metal complex catalysis and medicinal chemistry (Dalinger et al., 2020).

Drug Synthesis and Pharmaceutical Applications

  • Preparation of Coordination Complexes : Derivatives of pyrazole-dicarboxylic acid, which include this compound, have been synthesized and used to prepare coordination complexes with metals like Cu and Co. These complexes have potential applications in fields like crystal engineering and materials science (Radi et al., 2015).

  • Potential Nonlinear Optical Materials : N-substituted derivatives of 5-pentyl-1H-pyrazole-4-carboxylates have been explored for their nonlinear optical properties. Such compounds could have applications in optical limiting technologies (Chandrakantha et al., 2013).

Safety and Hazards

The safety information for 5-pentyl-1H-pyrazole-3-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-pentyl-1H-pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-2-3-4-5-7-6-8(9(12)13)11-10-7/h6H,2-5H2,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDMNUKZNCXRJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=NN1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30522563
Record name 5-Pentyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30522563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89967-38-4
Record name 5-Pentyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30522563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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